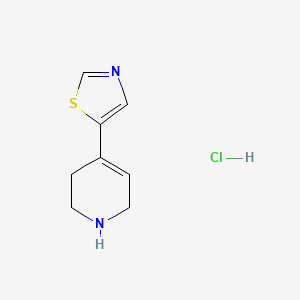

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride

Description

BenchChem offers high-quality 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S.ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;/h1,5-6,9H,2-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICLWQDUQGGUTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CN=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Whitepaper: Elucidating the In Vitro Mechanism of Action for 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride (THPT-HCl)

An in-depth technical guide by a Senior Application Scientist.

Abstract: This guide provides a comprehensive framework for the in vitro characterization of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride (THPT-HCl), a novel small molecule with potential neuromodulatory activity. Due to the nascent stage of research on this specific compound, this document synthesizes established methodologies for analogous chemical structures to propose a robust, multi-tiered strategy for elucidating its mechanism of action. We will proceed from broad-spectrum screening to high-resolution binding kinetics and downstream functional assays. The protocols and workflows detailed herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility for researchers in drug discovery and development.

Part 1: Foundational Analysis and Mechanistic Hypothesis

The chemical structure of THPT-HCl, featuring a tetrahydropyridine and a thiazole ring, suggests a strong possibility of interaction with central nervous system (CNS) targets. The tetrahydropyridine moiety is a well-known pharmacophore present in numerous neuroactive compounds, often conferring affinity for aminergic G-protein coupled receptors (GPCRs) and transporters. The thiazole ring, a common feature in many biologically active compounds, can participate in hydrogen bonding and other molecular interactions, often serving as a critical component for receptor binding and selectivity.

Based on this structural analysis, our primary hypothesis is that THPT-HCl acts as a modulator of dopaminergic and/or serotonergic receptors. This guide will outline the experimental cascade required to test this hypothesis, from initial target identification to detailed characterization of its functional effects on cellular signaling.

Part 2: Experimental Workflow for Mechanistic Elucidation

A logical, phased approach is critical to efficiently and accurately determine the in vitro mechanism of action. Our workflow is designed to first identify the primary molecular target(s) and then to characterize the nature and functional consequences of this interaction.

Caption: Experimental workflow for THPT-HCl mechanism of action.

Phase 1: Target Identification and Binding Characterization

Causality: The primary objective is to identify which, if any, of the hypothesized dopaminergic or serotonergic receptors THPT-HCl binds to. Radioligand binding assays are the gold standard for this initial screening as they provide a direct measure of the affinity (Ki) of a test compound for a specific receptor. A broad panel is employed to not only identify primary targets but also to assess selectivity against other related receptors.

Protocol: Radioligand Competition Binding Assay

-

Objective: To determine the binding affinity (Ki) of THPT-HCl for a panel of human dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.) receptors.

-

Materials:

-

Cell membranes prepared from HEK293 or CHO cells stably expressing the individual receptor subtypes.

-

Specific, high-affinity radioligands for each receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).[1]

-

THPT-HCl stock solution (e.g., 10 mM in DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of THPT-HCl in assay buffer.

-

In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration near its Kd), and varying concentrations of THPT-HCl.

-

For non-specific binding (NSB) control wells, add a high concentration of a known, non-labeled ligand for the target receptor.

-

For total binding (B₀) control wells, add only the cell membranes and radioligand.

-

Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[1]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of THPT-HCl.

-

Plot the percentage of specific binding against the log concentration of THPT-HCl to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of THPT-HCl that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Binding Affinity Profile of THPT-HCl

| Receptor Subtype | Radioligand Used | THPT-HCl Ki (nM) |

| Dopamine D2 | [³H]-Spiperone | Experimental Value |

| Dopamine D3 | [³H]-Spiperone | Experimental Value |

| Serotonin 5-HT2A | [³H]-Ketanserin | Experimental Value |

| Serotonin 5-HT2C | [³H]-Mesulergine | Experimental Value |

| ...additional receptors | ... | ... |

Phase 2: Functional Characterization of G-Protein Coupling

Causality: Once a high-affinity binding target is identified, the next critical step is to determine the functional nature of this interaction. Does THPT-HCl activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the receptor's basal activity (inverse agonist)? The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation, the first step in the signaling cascade following receptor binding.[2][3] This assay can effectively distinguish between agonists, antagonists, and inverse agonists.[2][3]

Protocol: [³⁵S]GTPγS Binding Assay

-

Objective: To determine if THPT-HCl acts as an agonist, antagonist, or inverse agonist at its primary target receptor by measuring G-protein activation.

-

Materials:

-

Cell membranes expressing the target receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

A known agonist for the target receptor.

-

Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

-

Procedure:

-

Agonist Mode:

-

Pre-incubate cell membranes with varying concentrations of THPT-HCl in the presence of GDP for 20-30 minutes at 30°C.[4]

-

Initiate the reaction by adding [³⁵S]GTPγS and incubate for an additional 30-60 minutes.[4]

-

Terminate the reaction by rapid filtration and quantify the incorporated radioactivity.

-

-

Antagonist Mode:

-

Perform the assay as in agonist mode, but in the presence of a fixed concentration (e.g., EC₈₀) of a known agonist, along with varying concentrations of THPT-HCl.

-

-

Inverse Agonist Mode:

-

-

Data Analysis:

-

Agonist: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of THPT-HCl to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist.

-

Antagonist: Determine the IC₅₀ of THPT-HCl in inhibiting the agonist-induced signal.

-

Inverse Agonist: Quantify the reduction in basal signal as a percentage.

-

Data Presentation: Functional Activity of THPT-HCl

| Assay Mode | Parameter | Value |

| Agonist | EC₅₀ (nM) | Experimental Value |

| Emax (% of control agonist) | Experimental Value | |

| Antagonist | IC₅₀ (nM) | Experimental Value |

| Inverse Agonist | % Inhibition of Basal Activity | Experimental Value |

Phase 3: Downstream Signaling Pathway Analysis

Causality: While GTPγS binding confirms G-protein activation, it's essential to investigate the downstream cellular consequences. GPCRs signal through various second messengers (like cAMP and Ca²⁺) and can activate complex intracellular cascades like the MAPK/ERK pathway.[7][8] Measuring these downstream events provides a more complete picture of the compound's cellular mechanism of action.

Protocol 1: cAMP Accumulation Assay

-

Objective: To measure the effect of THPT-HCl on adenylyl cyclase activity, which is modulated by Gαs (stimulatory) and Gαi (inhibitory) G-proteins.[8][9]

-

Methodology: Utilize a homogenous time-resolved fluorescence (HTRF) or a luminescence-based (e.g., cAMP-Glo™) assay kit.[10][11] These are competitive immunoassays that quantify intracellular cAMP levels.

-

Procedure (General):

-

Culture intact cells expressing the target receptor in a 96- or 384-well plate.

-

Treat the cells with varying concentrations of THPT-HCl (for agonist mode) or THPT-HCl in the presence of a known agonist (for antagonist mode).

-

For Gαi-coupled receptors, include a adenylyl cyclase activator like forskolin to measure the inhibition of cAMP production.

-

Lyse the cells and follow the kit manufacturer's instructions to measure cAMP levels using a plate reader.

-

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ or IC₅₀ of THPT-HCl for cAMP production or inhibition.

Protocol 2: MAPK/ERK Phosphorylation Assay (Western Blot)

-

Objective: To determine if THPT-HCl treatment leads to the activation of the MAPK/ERK signaling pathway, a common downstream target of many GPCRs.[7]

-

Methodology: Western blotting is used to detect the phosphorylated (active) form of ERK (p-ERK) relative to the total amount of ERK protein.[7][12]

-

Procedure:

-

Culture cells expressing the target receptor and serum-starve them to reduce basal ERK phosphorylation.[7]

-

Treat the cells with THPT-HCl for various time points (e.g., 5, 15, 30 minutes).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

-

Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[13]

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 overnight at 4°C.[12]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.[7][12]

-

-

Data Analysis: Use densitometry to quantify the band intensities. Normalize the p-ERK signal to the total ERK signal for each sample.

Caption: Hypothesized signaling pathway for THPT-HCl.

Part 4: Interpretation and Conclusion

The collective data from these in vitro assays will provide a comprehensive profile of THPT-HCl's mechanism of action. The binding assays will identify its molecular target(s) and selectivity. The functional assays will define its role as an agonist, antagonist, or inverse agonist. Finally, the downstream signaling studies will confirm its cellular effects and elucidate the specific pathways it modulates. This systematic approach ensures a thorough and scientifically rigorous characterization, providing a solid foundation for further preclinical and clinical development.

References

- Vertex AI Search. (2024). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview.

- PubMed Central. (n.d.). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors.

- Creative Bioarray. (n.d.). cAMP Assay.

- Wiley. (n.d.). In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity.

- Eurofins Discovery. (n.d.). cAMP Hunter™ eXpress GPCR Assay.

- Promega Corporation. (n.d.). cAMP-Glo™ Assay.

- PubMed. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R.

- PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- Creative Bioarray. (n.d.). GTPγS Binding Assay.

- Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.

- ResearchGate. (2017). How different is western blot protocol for phosphorylated protein from regular western blot?.

- BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of ERK Phosphorylation after Rasfonin Treatment.

- Nature. (n.d.). THE USE OF CONSTITUTIVELY ACTIVE GPCRS IN DRUG DISCOVERY AND FUNCTIONAL GENOMICS.

- Bentham Science. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold.

- Wikipedia. (n.d.). Thiazole.

- Thermo Fisher Scientific. (n.d.). BHO0021 pr224 revA5 jun1608 (Erk1&2 [pTpY185-187]WB).

- NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).

- PubMed. (2021). In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity.

- PubMed. (2002). Constitutive activity of G-protein coupled receptors: emphasis on serotonin receptors.

- Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay.

- PubMed. (n.d.). The chemistry and pharmacology of tetrahydropyridines.

- bioRxiv. (2021). In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity.

- MDPI. (2021). Thiazole Ring—A Biologically Active Scaffold.

- NCBI. (2012). Phospho-ERK Assays.

- PubMed Central. (n.d.). In vitro and in silico analysis of the effects of D 2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations.

- ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.

- Auctores. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2.

- PubMed. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening.

- Revvity. (n.d.). GTP Gi Binding assay Detection Kit.

- ResearchGate. (n.d.). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR.

- PDSP. (n.d.). Functional Assays Protocols.

- Bio-protocol. (2021). [35S]GTPγS Binding Assay.

- Innoprot. (n.d.). D2 Dopamine Receptor Assay.

- NCBI. (2012). GTPγS Binding Assays.

- Frontiers. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells.

- TÜBİTAK Academic Journals. (2018). Tetrahydropyridine: a promising heterocycle for pharmacologically active molecules.

- ACS Publications. (n.d.). Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists.

- RSC Publishing. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis.

- MDPI. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight.

- PubMed. (2023). Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight.

Sources

- 1. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 6. Constitutive activity of G-protein coupled receptors: emphasis on serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. cosmobio.co.jp [cosmobio.co.jp]

- 10. cAMP-Glo™ Assay [worldwide.promega.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

The Ascendant Scaffold: A Technical Guide to the Biological Activity Profile of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole Derivatives

Foreword: Unveiling a Privileged Heterocyclic Framework

In the landscape of medicinal chemistry, the thiazole ring stands as a "privileged" scaffold, a core structural motif consistently found in a multitude of biologically active compounds and clinically approved drugs.[1] Its inherent electronic properties and synthetic tractability have rendered it a cornerstone in the quest for novel therapeutics.[1] This technical guide delves into the nuanced biological activity profile of a specific, yet profoundly promising, class of thiazole derivatives: those bearing a 5-(1,2,3,6-tetrahydropyridin-4-yl) substituent. While direct and extensive research on this exact scaffold is an emerging field, this guide will synthesize foundational knowledge from closely related analogs and the broader family of thiazole derivatives to provide a comprehensive and forward-looking perspective for researchers, scientists, and drug development professionals. We will explore the neuropharmacological potential, particularly as muscarinic M1 receptor agonists for neurodegenerative diseases, and extrapolate the likely anticancer and anti-inflammatory activities based on the well-established properties of the thiazole core.

I. The Neuropharmacological Frontier: Targeting Muscarinic M1 Receptors for Cognitive Enhancement

A significant body of research points towards the potential of tetrahydropyridine-heterocycle derivatives as potent and selective agonists for muscarinic acetylcholine receptors, particularly the M1 subtype.[2][3] The M1 receptor is a key player in cognitive processes, and its activation is a promising therapeutic strategy for neurodegenerative disorders like Alzheimer's disease.[4]

Mechanism of Action: A Symphony of Cellular Signaling

M1 muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gq/11 proteins. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a crucial second messenger involved in a myriad of neuronal functions, including synaptic plasticity and memory formation.[5]

Diagram: M1 Muscarinic Receptor Signaling Pathway

Caption: A streamlined workflow for determining the in vitro M1 agonist activity of test compounds.

Step-by-Step Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human M1 muscarinic receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

-

Compound Addition: The test 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole derivatives, at various concentrations, are added to the wells.

-

Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader, and the change in fluorescence intensity over time is measured. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is plotted against the compound concentration, and the EC50 value (the concentration that elicits 50% of the maximal response) is calculated to determine the potency of the agonist. [6]

II. Broadening the Horizon: Anticipated Anticancer and Anti-inflammatory Activities

The thiazole nucleus is a well-established pharmacophore in the design of anticancer and anti-inflammatory agents. [7][8]Therefore, it is reasonable to hypothesize that 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole derivatives will exhibit activities in these therapeutic areas.

Anticancer Potential: Targeting the Hallmarks of Cancer

Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Inhibition of Protein Kinases: Many thiazole-containing compounds are potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Akt. [9][10]* Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells. [11][12]* Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing cancer cells from dividing. [11] Table 1: Representative Anticancer Activity of Thiazole Derivatives

| Compound Class | Target/Cell Line | IC50 (µM) | Reference |

| 2-(Hydrazinyl)-1,3-thiazole derivative | MCF-7 (Breast Cancer) | 2.57 | [11] |

| Bis-thiazole derivative | Hela (Cervical Cancer) | 0.0006 | [12] |

| 2-Amino-thiazole derivative | RPMI-8226 (Leukemia) | 0.08 | [13] |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of potential anticancer compounds. [14] Step-by-Step Methodology:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded in 96-well plates and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole derivatives and incubated for 48-72 hours.

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC50 Calculation: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth. [11][14]

Anti-inflammatory Properties: Modulating Inflammatory Pathways

Thiazole derivatives have demonstrated significant anti-inflammatory activity, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). [15][16] Table 2: Representative Anti-inflammatory Activity of Thiazole Derivatives

| Compound Class | Assay | Activity | Reference |

| Thiazole-pyrazole hybrid | COX-2 Inhibition | 78.91% inhibition | [16] |

| Amide derivative of indomethacin with a thiazole linker | In vivo rat paw edema | Significant edema inhibition | [17] |

| Pyridine-thiazole hydrazide | Protein denaturation inhibition | IC50 = 46.29 µg/mL | [18] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

The inhibition of protein denaturation is a well-established method for screening for anti-inflammatory activity. [15] Step-by-Step Methodology:

-

Reaction Mixture Preparation: A reaction mixture containing the test 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole derivatives at different concentrations and a solution of bovine serum albumin (BSA) is prepared.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period.

-

Denaturation Induction: The temperature is then raised (e.g., to 72°C) to induce protein denaturation.

-

Absorbance Measurement: After cooling, the turbidity of the solution is measured using a spectrophotometer. A decrease in turbidity indicates the inhibition of protein denaturation.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined. [15]

III. Synthesis and Characterization: Building the Molecular Architecture

The synthesis of 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole derivatives can be achieved through established heterocyclic chemistry principles. A plausible synthetic route involves the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. [19]

General Synthetic Scheme

Diagram: Proposed Synthesis of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole Derivatives

Caption: A potential synthetic route to the target compounds via Hantzsch thiazole synthesis.

Spectroscopic Characterization

The structural elucidation of the synthesized 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole derivatives is crucial and can be accomplished using a combination of modern spectroscopic techniques. [20][21][22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number of protons and their chemical environments, including characteristic signals for the protons on the thiazole and tetrahydropyridine rings.

-

¹³C NMR: Will confirm the carbon framework of the molecule, with distinct chemical shifts for the carbons in the two heterocyclic rings. [23][24]* Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure. [21][24]* Infrared (IR) Spectroscopy: Will identify the presence of key functional groups in the molecule, such as C=N, C=C, and C-S bonds characteristic of the thiazole ring. [21]

-

IV. Future Directions and Concluding Remarks

The 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole scaffold represents a promising frontier in drug discovery. The strong precedent set by related tetrahydropyridinyl-heterocycles as M1 muscarinic agonists suggests a high probability of success in developing novel therapeutics for neurodegenerative diseases. Furthermore, the inherent biological versatility of the thiazole ring opens up exciting possibilities for exploring the anticancer and anti-inflammatory potential of this compound class.

Future research should focus on:

-

Systematic Synthesis and SAR Studies: The synthesis of a focused library of 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole derivatives with diverse substitutions on both rings is essential to establish clear structure-activity relationships for M1 agonism, as well as for anticancer and anti-inflammatory activities.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be critical for their rational optimization.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds will need to be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

References

- BenchChem. (2025).

- MDPI. (2025, February 26). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.

- Thiazole or 1,3-thiazole is a distinct heterocyclic compound which incorporates sulphur and nitrogen

- Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflamm

- Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. (2021, August 8). PubMed.

- BenchChem. (2025). Thiazole-Based Experimental Drugs: A Comparative Analysis of In Vitro and In Vivo Anticancer Efficacy.

- Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay.

- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (n.d.). PMC.

- Anticancer Potential of Thiazole Derivatives: A Retrospective Review. (n.d.). PubMed.

- A review on progress of thiazole derivatives as potential anti-inflamm

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI.

- Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021, August 11). Frontiers.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

- A new series of thiazole‐hydrazone hybrids for Akt‐targeted therapy of non‐small cell lung cancer. (2022, November 20).

- Synthesis of 2-amino-5-aryl-1,3,4-thiadiazole catalyzed by orange juice and antimicrobial activity. (2025, October 13).

- A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025, April 7). PMC.

- Synthesis of novel 2-amino thiazole deriv

- Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025, April 7). PMC.

- Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. (n.d.). PubMed.

- Acetylcholine receptors (muscarinic). (2023). GtoPdb.

- Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors. (n.d.). PubMed.

- QSAR Studies of 1,2,5-Thiadiazole Derivatives Analogues of Aceclidine as Potent M1 Muscarinic Agonists. (2022, November 5).

- BenchChem. (2025). Application Notes and Protocols: Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds.

-

Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b]t[6][15][17]riazole-6(5H)-ones as Possible Anticancer Agents. (2021, February 22). PMC.

- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025, May 10). INDUS JOURNAL OF BIOSCIENCE RESEARCH.

- Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. (n.d.). SciELO.

Sources

- 1. Synthesis and biological evaluation of novel heterocyclic ionone-like derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.ed.ac.uk [journals.ed.ac.uk]

- 5. innoprot.com [innoprot.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In vitro isolated tissue functional muscarinic receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents [mdpi.com]

- 9. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 13. Pharmaceuticals | Special Issue : Novel Heterocyclic Compounds as Potential Anti-Inflammatory and/or Anticancer Agents [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 17. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. ijbr.com.pk [ijbr.com.pk]

- 22. scielo.br [scielo.br]

- 23. rjpbcs.com [rjpbcs.com]

- 24. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Synthetic Utility of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole Hydrochloride in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the success of downstream lead optimization. 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride (CAS: 2244084-18-0) is a highly versatile, privileged scaffold that merges two critical pharmacophores: the electron-rich thiazole ring and the conformationally restricted 1,2,3,6-tetrahydropyridine (THP) moiety[1].

As an Application Scientist, I frequently leverage this building block for its unique spatial geometry. Unlike fully saturated piperidines, the double bond in the THP ring restricts bond rotation, locking the attached thiazole into a predictable vector. This structural rigidity is instrumental in designing highly selective ligands for G-protein-coupled receptors (GPCRs), monoamine oxidases (MAOs), and kinase targets. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic handling, and pharmacological applications.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is essential for predicting its behavior in both synthetic workflows and biological assays. The compound is deliberately supplied as a hydrochloride (HCl) salt rather than a free base.

Causality in Physicochemical Design

The secondary amine within the THP ring possesses a theoretical pKa of approximately 9.5 to 10.0. If isolated as a free base, the compound would be susceptible to atmospheric oxidation and exhibit poor aqueous solubility. By converting it to the HCl salt, the amine is protonated, creating a stable, water-soluble crystalline solid. This protonation is not merely a handling convenience; it mimics the physiological state of the molecule at pH 7.4, which is required for the critical salt-bridge interactions (typically with an aspartate residue) found in the orthosteric binding pockets of aminergic GPCRs ()[2].

Quantitative Data Summary

| Property | Value | Mechanistic Implication |

| CAS Number | 2244084-18-0 | Unique identifier for procurement and registry tracking[1]. |

| Molecular Formula | C8H11ClN2S | Represents the protonated base paired with a chloride counterion. |

| Molecular Weight | 202.70 g/mol | Low molecular weight ensures high Ligand Efficiency (LE) for fragment-based design[1]. |

| Salt Form | Hydrochloride (HCl) | Enhances aqueous solubility; prevents secondary amine oxidation. |

| pKa (Secondary Amine) | ~9.5 - 10.0 | Ensures >99% protonation at physiological pH (7.4) for target ionic interactions. |

| cLogP (Free Base) | ~1.5 | Optimal lipophilicity for crossing lipid bilayers without excessive hydrophobic trapping. |

| Hydrogen Bond Donors | 2 (in HCl salt form) | Facilitates essential anchoring in receptor active sites. |

| Hydrogen Bond Acceptors | 2 (Thiazole N, S) | Engages in dipole interactions with target receptor residues. |

Synthetic Methodology & Self-Validating Protocols

The de novo synthesis of 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole typically relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by an acidic deprotection step.

Step-by-Step Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reagents: Combine 5-bromothiazole (1.0 eq) and 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq) in a reaction flask.

-

Solvent System: Suspend the reagents in a degassed mixture of 1,4-dioxane and water (4:1 v/v). Causality: The water dissolves the K2CO3 base, facilitating the crucial transmetalation step at the palladium center, while dioxane maintains the solubility of the organic substrates ().

-

Catalysis: Add Pd(dppf)Cl2 (0.05 eq) and Potassium Carbonate (K2CO3, 2.0 eq). Heat to 80°C under a nitrogen atmosphere for 12 hours.

-

Workup: Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via silica gel chromatography to yield the Boc-protected intermediate.

Step 2: Acidic Deprotection (Self-Validating Workflow)

-

Reaction: Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM) and cool to 0°C.

-

Cleavage: Dropwise add 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours.

-

Validation & Isolation: This step is a self-validating system . The cleavage of the Boc group generates isobutylene and CO2 gases; the cessation of effervescence visually indicates reaction completion. Furthermore, the resulting secondary amine is immediately protonated to form the hydrochloride salt. Because the HCl salt is highly insoluble in non-polar solvents, the addition of cold diethyl ether forces the product to precipitate. This precipitation drives the reaction equilibrium forward and serves as an inherent purification step, eliminating the need for further chromatography.

-

Filtration: Filter the precipitate, wash with cold ether, and dry under a high vacuum to yield 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole hydrochloride as a solid.

Fig 1: Synthetic workflow for 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole HCl via Suzuki coupling.

Pharmacological Applications and Target Engagement

The THP-thiazole scaffold is a highly privileged motif in neuropharmacology and metabolic disease research ()[3].

GPCR Modulation (D2/D3 and GPR119 Receptors)

Derivatives of tetrahydropyridine are heavily utilized in the synthesis of Dopamine D2/D3 receptor agonists. The THP ring mimics the endogenous dopamine structure, while the thiazole ring provides secondary binding interactions within the receptor's hydrophobic pockets, enhancing both potency and subtype selectivity[4]. Similarly, N-alkylation or acylation of the THP nitrogen yields potent agonists for GPR119, a receptor critical for glucose-dependent insulin secretion in type 2 diabetes ()[5].

Monoamine Oxidase (MAO) Inhibition

The tetrahydropyridine double bond is also a known substrate mimic for Monoamine Oxidase B (MAO-B). By functionalizing the thiazole-THP core, researchers can design dual MAO-A/B inhibitors, which are highly sought after for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases ()[6].

Fig 2: Mechanism of action for THP-thiazole derivatives targeting GPCRs like D2/D3 receptors.

Formulation and Handling Standards

To maintain the integrity of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride during laboratory workflows, strict handling protocols must be observed:

-

Hygroscopicity: As an HCl salt, the compound is hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 4°C for short-term use, or -20°C for long-term storage.

-

Solubility for Assays: For in vitro biological assays, prepare a master stock solution in anhydrous DMSO (up to 50 mM). Ensure that the final concentration of DMSO in the aqueous assay buffer does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

References

-

Title: Development of a Highly Potent D2/D3 Agonist from Structure–Activity Relationship Study of Tetrahydrobenzo[d]thiazole Analogues Source: ACS Chemical Neuroscience URL: [Link]

-

Title: Design and biological evaluation of tetrahydropyridine derivatives as novel human GPR119 agonists Source: ResearchGate / Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: Tetrahydropyridine: a promising heterocycle for pharmacologically active molecules Source: TÜBİTAK Academic Journals / Turkish Journal of Chemistry URL: [Link]

-

Title: Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B Source: PubMed Central (PMC) / ACS Omega URL: [Link]

-

Title: Suzuki-Miyaura Cross-Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure−Activity Relationship Study of N6‑(2-(4-(1H‑Indol-5-yl)piperazin-1-yl)ethyl)‑N6‑propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Implication in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis and NMR Spectra of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of heterocyclic scaffolds in medicinal chemistry often yields compounds with significant therapeutic potential. 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole is one such molecule, integrating the pharmacologically relevant thiazole and tetrahydropyridine moieties.[1][2] The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, is a cornerstone in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Similarly, the tetrahydropyridine core is a prevalent feature in neuroactive compounds and other biologically active agents. Understanding the precise three-dimensional structure and electronic environment of 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole is paramount for elucidating its mechanism of action and guiding the rational design of new therapeutic agents. This guide provides a comprehensive technical overview of the structural analysis of this compound, with a deep dive into the interpretation of its Nuclear Magnetic Resonance (NMR) spectra. We will explore the causality behind experimental choices, present detailed methodologies, and leverage computational tools to complement experimental data.

Introduction: The Significance of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole in Drug Discovery

The thiazole nucleus is a privileged scaffold in drug design, valued for its ability to engage in hydrogen bonding and its metabolic stability.[2][4] Its derivatives have shown promise as inhibitors of enzymes like human dihydroorotate dehydrogenase (HsDHODH), a target for treating rheumatoid arthritis and other autoimmune diseases.[3] The tetrahydropyridine ring system, on the other hand, is a key component of many biologically active molecules, including those targeting the central nervous system. The combination of these two heterocyclic systems in 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole creates a molecule with a unique conformational landscape and electronic distribution, making it a compelling candidate for further investigation in various therapeutic areas.

A precise understanding of a molecule's structure is fundamental to predicting its biological activity. Techniques such as NMR spectroscopy and X-ray crystallography provide invaluable insights into molecular connectivity, conformation, and intermolecular interactions.[3][5] This guide will focus on the application of these techniques to 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole, providing a framework for its comprehensive structural elucidation.

Synthesis and Sample Preparation: Foundational Steps for Accurate Analysis

The journey to structural elucidation begins with the synthesis of the target compound. While various synthetic routes to thiazole and tetrahydropyridine derivatives exist, a common approach involves the Hantzsch thiazole synthesis or variations thereof.[6][7]

Generalized Synthetic Approach:

A plausible synthetic route could involve the reaction of a suitable α-haloketone precursor of the tetrahydropyridine ring with a thioamide. The specific reagents and reaction conditions would be optimized to maximize yield and purity.

Experimental Protocol: Sample Preparation for NMR Analysis

The quality of NMR data is directly dependent on the purity of the sample and the appropriate choice of solvent.

-

Step 1: Purification: The synthesized 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole should be purified to >95% purity, as determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Common purification techniques include flash column chromatography or preparative HPLC.

-

Step 2: Solvent Selection: The choice of deuterated solvent is critical. For this compound, Dimethyl Sulfoxide-d6 (DMSO-d6) is a suitable choice due to its high polarity, which can effectively dissolve the potentially polar molecule, and its ability to reveal exchangeable protons (e.g., N-H). Chloroform-d (CDCl3) is another option, though its lower polarity might be less effective.

-

Step 3: Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6).

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

For quantitative NMR (qNMR), an internal standard with a known concentration would be added at this stage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into Molecular Structure

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of a compound.[8] By analyzing the chemical shifts, coupling constants, and integrations of the NMR signals, we can deduce the connectivity and stereochemistry of 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole.

1D NMR: ¹H and ¹³C Spectra

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

-

Expected Chemical Shifts (δ) in ppm:

-

Thiazole Ring: The proton on the thiazole ring (H-2 or H-5, depending on substitution) is expected to resonate in the aromatic region, typically between 7.0 and 9.0 ppm.[9]

-

Tetrahydropyridine Ring:

-

N-H Proton: If the nitrogen on the tetrahydropyridine ring is not substituted, the N-H proton will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. In DMSO-d6, it may be observed in the range of 3.0-5.0 ppm or even further downfield.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

-

Expected Chemical Shifts (δ) in ppm:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole-H | 7.0 - 9.0 | 110 - 170 |

| Tetrahydropyridine Vinylic-H | 5.0 - 6.5 | 100 - 140 (Vinylic C) |

| Tetrahydropyridine Allylic-CH₂ | 2.5 - 4.0 | 20 - 60 |

| Tetrahydropyridine -CH₂- | 2.0 - 3.5 | 20 - 60 |

| Tetrahydropyridine N-H | Variable (broad) | - |

A summary of predicted NMR chemical shifts for 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole.

2D NMR: COSY, HSQC, and HMBC for Unambiguous Assignments

While 1D NMR provides a foundational understanding, 2D NMR techniques are essential for confirming the connectivity of the molecule.[13][14]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the COSY spectrum will confirm the proton-proton connectivities within the tetrahydropyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This is crucial for definitively assigning the carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This experiment is vital for establishing the connectivity between the thiazole and tetrahydropyridine rings and for assigning quaternary carbons.

Workflow for NMR-Based Structural Elucidation

A streamlined workflow for the structural elucidation of 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole using NMR spectroscopy.

Advanced Structural Analysis: Beyond NMR

While NMR provides a detailed picture of the molecule's structure in solution, other techniques can offer complementary information.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.[5]

Experimental Protocol for X-ray Diffraction:

-

Step 1: Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a suitable solvent. This can be a challenging step and may require screening various solvents and conditions.

-

Step 2: Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Step 3: Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.

The resulting crystal structure can provide valuable insights into the preferred conformation of the molecule and any intermolecular interactions, such as hydrogen bonding, in the solid state.[3]

Computational Modeling

In the absence of experimental X-ray data, or to complement it, computational chemistry offers powerful predictive capabilities.[15][16][17]

-

Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the molecule and predict NMR chemical shifts and coupling constants.[17] Comparing these predicted values with experimental data can help to validate the proposed structure.[15]

-

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of the molecule in a simulated solvent environment, providing insights into its dynamic behavior.

Logical Relationship in Structure-Activity Studies

The interplay between synthesis, structural analysis, and biological screening in establishing structure-activity relationships.

Conclusion and Future Directions

The structural elucidation of 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole through a combination of advanced NMR techniques, potentially complemented by X-ray crystallography and computational modeling, provides a solid foundation for understanding its chemical properties and biological potential. The detailed methodologies and workflows presented in this guide offer a robust framework for researchers in drug discovery to accurately characterize this and similar heterocyclic compounds.

Future work should focus on exploring the structure-activity relationships of this molecular scaffold by synthesizing and analyzing a library of derivatives with substitutions on both the thiazole and tetrahydropyridine rings. This will enable the fine-tuning of its pharmacological properties and the development of novel therapeutic agents.

References

-

Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Zhu, J., et al. (2015). Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(3), 1135-1149. [Link]

-

Zhu, J., et al. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. PubMed. [Link]

-

Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895-2898. [Link]

-

Rusakov, Y. Y. (2023). Computational Chemistry in Nuclear Magnetic Resonance. Magnetochemistry, 9(8), 193. [Link]

-

ChEMBL. (n.d.). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of.... ChEMBL. [Link]

-

Santos, C. M. M., & Silva, A. M. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(18), 2046-2096. [Link]

-

Kwak, H., & Head-Gordon, M. (2023). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]

-

ResearchGate. (n.d.). NMR Prediction with Computational Chemistry. ResearchGate. [Link]

-

Al-Masoudi, N. A., et al. (2015). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-726. [Link]

-

ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

-

Krowczynski, A., et al. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Magnetic Resonance in Chemistry, 38(1), 39-44. [Link]

-

Guler, O. O., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 27(21), 7247. [Link]

-

Kumar, A., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega, 7(34), 30209-30222. [Link]

-

Teimouri, A., et al. (2018). NMR and DFT Studies of 2-Oxo-1,2,3,4-tetrahydropyridines: Solvent and Temperature Effects. Australian Journal of Chemistry, 71(4), 235-243. [Link]

-

Kumar, A., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega, 7(34), 30209-30222. [Link]

-

Clendinen, C. S., et al. (2015). 2D NMR-spectroscopic screening reveals polyketides in ladybugs. Proceedings of the National Academy of Sciences, 112(26), 7967-7972. [Link]

-

Goral, A., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7545. [Link]

-

Al-Ostath, R. A., et al. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Results in Chemistry, 5, 100812. [Link]

-

Farooq, U., et al. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 26(22), 6936. [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]

-

Grienke, U., et al. (2025). Biochemometric 2D NMR-Based Heterocovariance Analysis: A Targeted Approach for Identifying Bioactive Compounds in Complex Mixtures. Analytical Chemistry. [Link]

-

ResearchGate. (n.d.). 1 H-nuclear magnetic resonance (NMR) spectrum of 1,2,3,4-tetrahydropyrimidine derivative 4. ResearchGate. [Link]

-

Sharma, A., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 189-193. [Link]

-

Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules, 24(3), 545. [Link]

-

Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

-

Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4444-4458. [Link]

-

Singh, A., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar, 4(2), 5275-5290. [Link]

-

IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

-

Aly, A. A., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11(1), 1-13. [Link]

-

de la Cruz-Cruz, J. I., et al. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ACS Omega. [Link]

-

Al-Azzawi, A. M., et al. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Baghdad Science Journal. [Link]

-

Staszewski, M. P., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Pharmaceuticals, 15(9), 1083. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Thiazole Ring—A Biologically Active Scaffold [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. kuey.net [kuey.net]

- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 10. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjpbcs.com [rjpbcs.com]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. pnas.org [pnas.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Pharmacokinetic Profiling of Novel Thiazole-Containing Compounds: A Case Study with 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Pharmacokinetic Landscape of Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in a variety of intermolecular interactions make it a versatile component in drug design. However, the successful translation of a promising thiazole-containing compound from the bench to the clinic is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, technically-focused framework for the pharmacokinetic evaluation of novel thiazole derivatives, using the hypothetical compound 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride as a representative example.

This document is not a rigid protocol but rather a strategic guide. The experimental choices outlined herein are grounded in established scientific principles and are designed to build a comprehensive and self-validating understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties. As a senior application scientist, the emphasis is not just on the "what" but the "why" – providing the causal reasoning behind each experimental design choice to empower researchers to adapt and troubleshoot their own studies.

Part 1: Pre-Clinical In Vitro ADME Profiling: Building the Foundation

A robust in vitro ADME assessment is the cornerstone of any pharmacokinetic profiling campaign. It provides an early, cost-effective, and ethically considerate means of identifying potential liabilities and guiding the design of subsequent in vivo studies.

Metabolic Stability Assessment in Liver Microsomes

The initial step is to evaluate the metabolic stability of the test compound in liver microsomes from relevant species (e.g., mouse, rat, dog, human). This assay provides an early indication of the compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.

Rationale: Thiazole-containing drugs are known to be substrates for CYP-mediated metabolism, which can involve epoxidation, S-oxidation, N-oxidation, and even ring-opening reactions.[4][5][6] Understanding the rate of metabolism is crucial for predicting hepatic clearance and potential drug-drug interactions.

Experimental Protocol: In Vitro Metabolic Stability

-

Preparation of Incubation Mixtures: In a 96-well plate, combine liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and phosphate buffer to a final volume of 190 µL.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomal enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding 10 µL of pre-warmed NADPH solution (final concentration 1 mM). For the negative control (T=0), add 10 µL of acetonitrile to quench the reaction before adding NADPH.

-

Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8][9]

Data Analysis and Interpretation:

The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

| Parameter | Formula | Description |

| In vitro t½ (min) | 0.693 / k | The time required for 50% of the compound to be metabolized. 'k' is the slope of the natural log of the percent remaining vs. time plot. |

| Intrinsic Clearance (CLint, µL/min/mg protein) | (0.693 / t½) * (incubation volume / mg microsomal protein) | The inherent ability of the liver enzymes to metabolize a drug. |

Plasma Protein Binding Assessment

The extent of a drug's binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues and metabolizing enzymes.

Rationale: Only the unbound fraction of a drug is pharmacologically active and available for clearance. High plasma protein binding can reduce the apparent potency and prolong the half-life of a compound.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

-

Device Preparation: Prepare the RED device by adding the test compound (e.g., 1 µM) to plasma in the sample chamber. Add an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.

-

Equilibration: Incubate the sealed device at 37°C on an orbital shaker for 4-6 hours to allow for equilibrium to be reached.

-

Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

-

LC-MS/MS Analysis: Determine the concentration of the compound in both chambers using a validated LC-MS/MS method.

Data Analysis and Interpretation:

The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

| Parameter | Formula | Interpretation |

| Fraction Unbound (fu) | [Drug]buffer / [Drug]plasma | A low fu (<0.01) indicates high plasma protein binding, while a high fu (>0.1) suggests low binding. |

Part 2: In Vivo Pharmacokinetic Studies: Characterizing the ADME Profile

Following a favorable in vitro profile, in vivo studies in animal models are conducted to understand the complete pharmacokinetic behavior of the compound.

Single-Dose Pharmacokinetic Study in Rodents

The initial in vivo study typically involves administering a single dose of the compound to rodents (e.g., rats or mice) via both intravenous (IV) and oral (PO) routes.

Rationale: This study design allows for the determination of key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability. The IV administration provides a direct measure of systemic clearance and distribution, while the PO route assesses oral absorption.

Experimental Workflow: Single-Dose Pharmacokinetic Study

Caption: Workflow for a single-dose pharmacokinetic study.

Key Pharmacokinetic Parameters Determined:

| Parameter | Description | Importance |

| Clearance (CL) | The volume of plasma cleared of the drug per unit of time. | Indicates the efficiency of drug elimination. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Reflects the extent of drug distribution into tissues. |

| Half-life (t½) | The time required for the drug concentration in the plasma to decrease by half. | Determines the dosing interval. |

| Area Under the Curve (AUC) | The integral of the drug concentration-time curve. | Represents the total systemic exposure to the drug. |

| Oral Bioavailability (%F) | The fraction of the orally administered dose that reaches systemic circulation. | A key parameter for determining the oral dose. |

Metabolite Identification

Identifying the major metabolites of a drug is a critical component of its safety assessment.

Rationale: Metabolites can be pharmacologically active, inactive, or even toxic.[6] Regulatory agencies require the identification and characterization of any major human metabolites.

Experimental Protocol: In Vivo Metabolite Identification

-

Sample Collection: Collect plasma, urine, and feces from animals dosed with the compound.

-

Sample Preparation: Extract the samples using appropriate techniques (e.g., solid-phase extraction) to concentrate the metabolites and remove interfering matrix components.

-

High-Resolution LC-MS/MS Analysis: Analyze the extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent drug and its metabolites.

-

Data Processing: Use metabolite identification software to search for predicted biotransformations (e.g., oxidation, glucuronidation, sulfation) and compare the fragmentation patterns of the metabolites to that of the parent drug.

Potential Metabolic Pathways for Thiazole Derivatives:

Caption: Potential metabolic pathways for thiazole-containing compounds.

Part 3: Advanced Pharmacokinetic Studies and Considerations

For compounds that progress, more detailed studies are often required.

Tissue Distribution

Understanding where a drug distributes in the body is important for assessing its potential for efficacy and toxicity.

Rationale: High concentrations in the target tissue can be beneficial, while accumulation in non-target tissues could lead to adverse effects.

Methodology: Quantitative Whole-Body Autoradiography (QWBA) using a radiolabeled version of the compound is the gold standard for assessing tissue distribution.

Excretion Studies

These studies determine the primary routes of elimination of the drug and its metabolites from the body.

Rationale: Knowing whether a drug is primarily cleared by the kidneys (renal excretion) or the liver (biliary excretion) is important for dose adjustments in patients with renal or hepatic impairment.

Methodology: Mass balance studies using a radiolabeled compound are conducted in animals to quantify the amount of radioactivity excreted in urine and feces over time.

Conclusion: A Holistic Approach to Pharmacokinetic Profiling

The pharmacokinetic profiling of a novel thiazole-containing compound, such as the hypothetical 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride, is a multi-faceted endeavor that requires a systematic and scientifically-driven approach. By integrating in vitro and in vivo studies, researchers can build a comprehensive understanding of a compound's ADME properties, which is essential for its successful development as a therapeutic agent. The experimental designs and interpretations provided in this guide are intended to serve as a robust framework for navigating the complexities of pharmacokinetic science and making informed decisions in the drug discovery and development process.

References

- MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY - PMDA. (n.d.).

- Pharmacokinetic and drug excretion properties of thiazole derivatives... - ResearchGate. (n.d.).

- Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (n.d.).

- Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (2012, October 24).

- Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (n.d.).

- Quantitative analysis of drug metabolites in biological samples. (n.d.).

- In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite - PubMed. (2005, August 15).

- (PDF) QUANTIFICATION OF DRUGS IN BIOLOGICAL MATRICES BY MASS SPECTROMETRY AND THEIR APPLICATIONS TO PHARMACOKINETIC STUDIES. (n.d.).

- Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives - Semantic Scholar. (2021, February 26).

- Metabolism of a thiazole benzenesulfonamide derivative, a potent and elective agonist of the human beta3-adrenergic receptor, in rats: identification of a novel isethionic acid conjugate - ResearchGate. (n.d.).

- 4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride - NextSDS. (n.d.).

- Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed. (2021, June 21).

- Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant - PMC. (2018, January 4).

- How critical illness impacts drug pharmacokinetics and pharmacodynamics. (2022, February 8).

- Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells - Asian Journal of Green Chemistry. (2025, March 15).

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.).

- 4-(1,2,5,6-Tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines: a novel class of compounds with central dopamine agonist properties - PubMed. (n.d.).

- Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC. (n.d.).

- Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity - ResearchGate. (2013, December 27).

- Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - Semantic Scholar. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. juser.fz-juelich.de [juser.fz-juelich.de]

- 5. In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 8. uab.edu [uab.edu]

- 9. researchgate.net [researchgate.net]

Application Note: Synthesis and Characterization Protocol for 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole Hydrochloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Strategic Rationale & Scope

The 1,2,3,6-tetrahydropyridine motif, particularly when coupled with heteroaromatic rings like thiazole, serves as a highly valuable, conformationally restricted bioisostere in modern drug discovery. This scaffold is frequently utilized to probe basic amine interactions within target binding pockets while maintaining a rigidified vector for the heteroaryl substituent.

The synthesis of 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole hydrochloride is achieved via a robust, two-step sequence. The critical carbon-carbon bond formation relies on a utilizing the commercially available. This is followed by a highly efficient, anhydrous acidic deprotection to yield the stable hydrochloride salt.

Synthetic Workflow

Overall two-step synthesis from commercial building blocks to the final hydrochloride salt.

Materials and Reagents

The following quantitative data outlines the stoichiometry required for a standard 10.0 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Operational Role |

| N-Boc-tetrahydropyridine-4-boronic ester | 309.21 | 1.00 | 3.09 g | Nucleophilic Coupling Partner |